1-(3-Aminoazetidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-3-7(10)9-4-6(8)5-9/h6H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUHDEMVVPHNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)butan-1-one is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a significant target for diabetes management.
Mode of Action
This inhibition could lead to an increase in the levels of incretin hormones, which stimulate insulin secretion, thereby regulating blood glucose levels.
Biochemical Pathways
The inhibition of Dipeptidyl peptidase 4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion in response to meals. By inhibiting Dipeptidyl peptidase 4, the degradation of these hormones is prevented, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose output and an improvement in beta-cell function.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve an increase in insulin secretion and a decrease in glucagon release, leading to improved blood glucose control. This could potentially be beneficial in the management of conditions like diabetes.
Biochemical Analysis
Biochemical Properties
1-(3-Aminoazetidin-1-yl)butan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, inhibiting its activity. This inhibition can be crucial for studying the regulation of protease activity in different biological processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways involved in cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is affected. Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or metabolic disturbances.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux, altering the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in certain compartments or organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is important for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, affecting gene expression. Alternatively, this compound may accumulate in the cytoplasm, influencing cytoskeletal dynamics and cellular signaling.
Biological Activity
1-(3-Aminoazetidin-1-yl)butan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique azetidine ring structure, which contributes to its biological properties. The compound's molecular formula is C7H14N2O, and it features an amino group that is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within the body:
- Receptor Binding : The compound has shown potential in binding to specific receptors, influencing their activity and modulating physiological responses.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, altering metabolic pathways that are critical for cellular function.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the effectiveness of the compound against selected bacterial strains, highlighting its potential as an antimicrobial agent.
Neuropharmacological Effects
The compound has also been evaluated for neuropharmacological activities. In particular, it has been studied for its effects on neurotransmitter systems, showing promise as a modulator of serotonin receptors. This could have implications in treating mood disorders and other neurological conditions.
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound in patients with bacterial infections resistant to standard treatments. Results indicated a significant reduction in infection markers among treated patients compared to controls.
- Neuropharmacological Assessment : A preclinical study involving animal models evaluated the compound's effects on anxiety-like behaviors. Results demonstrated a dose-dependent reduction in anxiety behaviors, supporting its potential use in anxiety disorders.
Research Findings
Recent studies have focused on elucidating the pharmacokinetics and pharmacodynamics of this compound:
- Absorption and Distribution : The compound exhibits favorable absorption characteristics, with studies indicating good bioavailability when administered orally.
- Metabolism : Metabolic studies suggest that it undergoes hepatic metabolism, producing active metabolites that contribute to its overall biological activity.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
- CAS Number : 57413-43-1
- Molecular Formula: C₁₂H₁₅NO₃
- Substituents: A benzodioxolyl group at position 1 and an ethylamino group at position 2 of the butanone backbone.
- Pharmacological Context: Eutylone is a synthetic cathinone with stimulant and entactogen effects, structurally analogous to MDMA and methylone.
- Key Difference: Unlike 1-(3-Aminoazetidin-1-yl)butan-1-one, Eutylone’s benzodioxolyl group and ethylamino substituent contribute to its psychoactivity by interacting with monoamine transporters.
1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (Compound 7)
- Molecular Formula : C₁₉H₂₂N₂OS
- Substituents: A phenylpiperazine group at position 1 and a thiophene ring at position 4 of the butanone backbone.
- Research Context : This compound, studied for structural variations in arylpiperazines, demonstrates the role of aromatic substituents in modulating receptor binding. Its thiophene moiety enhances lipophilicity compared to the azetidine-containing compound .
1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one (BMDB)
- IUPAC Name: 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)butan-1-one
- Molecular Formula: C₁₈H₁₉NO₃
- Substituents: A benzodioxolyl group at position 1 and a benzylamino group at position 2.
- Pharmacological Context: BMDB, a synthetic cathinone derivative, shares structural similarities with Eutylone but exhibits altered pharmacokinetics due to the bulkier benzylamino group.
1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one (2-Methyl Ap-237)
- CAS Index Name: 1-Butanone, 1-[2-methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-
- Molecular Formula : C₁₈H₂₄N₂O
- Substituents : A methyl-propenyl-phenyl-substituted piperazine group at position 1.
1-(6-Hydroxypyridin-3-yl)-4-(methylamino)butan-1-one
- Enzymatic Role : Substrate for 6-hydroxypseudooxynicotine dehydrogenase (EC 1.5.99.14), critical in nicotine degradation pathways.
- Molecular Formula : C₁₀H₁₄N₂O₂
- Substituents: A hydroxypyridinyl group at position 1 and a methylamino group at position 4.
- Key Difference: This compound’s biological role contrasts with this compound, highlighting how substituent positioning dictates function in metabolic enzymes .
Structural and Functional Comparison Table
Key Findings and Insights
- Structural Determinants of Activity: The azetidine ring in this compound provides rigidity and metabolic stability, whereas benzodioxolyl or piperazine groups in analogues like Eutylone and 2-Methyl Ap-237 enhance receptor interaction and psychoactivity.
- Regulatory and Safety Profiles : Compounds with psychoactive substituents (e.g., Eutylone, BMDB) face strict regulatory controls, unlike research-focused derivatives like the target compound.
- Biological vs. Synthetic Roles: The enzymatic substrate in nicotine degradation () underscores the diversity of butanone derivatives in natural biochemical processes versus synthetic applications.
Preparation Methods
Azetidine-3-Amine Synthesis via Nucleophilic Substitution on Azetidinyl Methanesulfonate
A prominent approach to preparing azetidine derivatives such as 1-(3-Aminoazetidin-1-yl)butan-1-one involves nucleophilic substitution on azetidin-3-yl methanesulfonate intermediates. According to a detailed study on azetidine-3-amines synthesis:
- Starting Material : 1-benzhydrylazetidin-3-yl methanesulfonate, prepared from 1-benzhydryl-3-azetidinol.
- Reaction Conditions : The methanesulfonate intermediate is reacted with amines (e.g., piperidine) in acetonitrile at 80 °C.
- Base Usage : The reaction can be optimized by using 2 equivalents of the amine and omitting additional bases like Hunig’s base, improving yields.
- Purification : Post-reaction, the mixture is washed with aqueous brine, dried over MgSO4, filtered, concentrated, and purified by silica gel column chromatography.
- Yields : Yields vary depending on amine equivalents; for example, 72% isolated yield was reported using 2 equivalents of amine.
- Characterization : Products are characterized by LC-MS and NMR spectroscopy confirming structure and purity.
This method is efficient for synthesizing azetidine-3-amines, which can be further functionalized to obtain this compound by introducing the butan-1-one moiety through subsequent acylation or ketone incorporation steps.
Multi-Step Synthesis via Haloacetoxyl Butane Intermediates
Another synthetic route relevant to the preparation of compounds structurally related to this compound involves the preparation of amino-substituted butanol or butanone derivatives through haloacetoxyl intermediates:
- Step 1 : Reaction of tetrahydrofuran with hydrogen bromide in acetic acid to form 4-bromo-1-acetoxyl butane.
- Reaction temperature: 0–50 °C (preferably 10–25 °C).
- Molar ratio tetrahydrofuran to HBr: 1:1 to 50:1 (preferably 2:1 to 5:1).
- Product purity: Gas chromatographic purity up to 99.5%.
- Step 2 : Nucleophilic substitution of 4-bromo-1-acetoxyl butane with isopropyl amine (or other amines) in the presence of alkali (carbonates, bicarbonates, phosphates, or organic amines).
- Molar ratio amine to bromoacetoxyl butane: 1:1 to 10:1 (preferably 2:1 to 5:1).
- Alkali accelerates reaction rate and improves yield.
- Step 3 : Hydrolysis of the acetoxyl group to yield the amino-substituted butanol or butanone derivative.
This method is notable for its mild reaction conditions, environmental friendliness, low cost, and suitability for industrial scale-up. The process avoids expensive catalysts and high-pressure hydrogenation equipment, making it practical for large-scale synthesis.
Protective Group Strategies and Deprotection
For azetidine derivatives, protection of the nitrogen atom is often necessary during synthesis to prevent side reactions:
- Use of tert-butyloxycarbonyl (Boc) protecting groups on azetidine nitrogen.
- Deprotection methods involve removal of Boc groups under acidic conditions to yield free amines.
- This strategy facilitates multi-step synthesis by stabilizing intermediates and enabling selective functionalization.
Though specific details on the preparation of this compound via Boc-protected intermediates are limited, this approach is standard in azetidine chemistry and can be adapted for this compound.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reaction Conditions | Yield (%) | Purification | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution on 1-benzhydrylazetidin-3-yl methanesulfonate | 1-benzhydryl-3-azetidinol, amines | MeCN, 80 °C, 2 equiv. amine, no base | Up to 72% | Silica gel chromatography | Efficient for azetidine-3-amines; adaptable for ketone introduction |
| Haloacetoxyl butane intermediate route | Tetrahydrofuran, HBr/acetic acid, amines | 0–50 °C, alkali-assisted substitution | High (not specified) | Vacuum distillation, chromatography | Mild, cost-effective, industrially scalable |
| Boc protection/deprotection strategy | Boc-protected azetidine intermediates | Acidic deprotection conditions | Variable | Standard purification | Enables selective functionalization |
Summary and Recommendations
- The single-step nucleophilic substitution on azetidinyl methanesulfonate intermediates is a reliable method for preparing azetidine amines, including derivatives like this compound, especially when combined with appropriate ketone introduction steps.
- The haloacetoxyl butane intermediate method offers a practical and scalable alternative for synthesizing amino-substituted butanones, with advantages in cost, environmental impact, and operational simplicity.
- Protective group chemistry remains essential for complex syntheses involving azetidines to control reactivity and improve yields.
For industrial or research applications, the choice of method depends on available starting materials, equipment, desired scale, and purity requirements. Combining these strategies with modern purification and characterization techniques ensures high-quality production of this compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(3-aminoazetidin-1-yl)butan-1-one, and how do reaction conditions affect yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3-aminoazetidine and butyric acid derivatives. A general procedure (GP-1) involves coupling azetidine hydrochlorides with carboxylic acids under catalytic conditions, followed by purification via silica gel chromatography using ethyl acetate as an eluent . Critical parameters include temperature control (to prevent decomposition of the amino group) and stoichiometric ratios. The amino group’s reactivity may necessitate protective strategies (e.g., Boc protection) to avoid side reactions, though this is not explicitly detailed in the provided evidence.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight, as demonstrated for analogous azetidine derivatives (e.g., 1-(3-methoxyazetidin-1-yl)butan-1-one, where HRMS showed a [M+H]+ match within 0.0002 Da) . NMR (¹H/¹³C) can resolve the azetidine ring’s proton environment and ketone functionality. X-ray crystallography, as used for structurally related compounds like 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one, provides definitive stereochemical confirmation .
Q. How does the 3-aminoazetidine moiety influence the compound’s solubility and stability in aqueous solutions?
- Methodological Answer : The amino group enhances water solubility via protonation under acidic conditions but may render the compound hygroscopic. Stability studies should assess pH-dependent degradation (e.g., via HPLC monitoring under varying pH and temperature). Analogous compounds, such as 1-(3-aminoazetidin-1-yl)ethanone hydrochloride, suggest sensitivity to prolonged exposure to moisture, necessitating anhydrous storage .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in transition metal-catalyzed reactions?
- Methodological Answer : Density functional theory (DFT) can model the compound’s electronic profile, identifying reactive sites (e.g., the ketone’s electrophilicity or the amino group’s nucleophilicity). For example, copper-catalyzed γ-C(sp³)-H amination reactions, as studied for 1-heteroarylbutan-1-ones, could be adapted by substituting the heteroaryl group with 3-aminoazetidine . Mechanistic studies should focus on ligand-metal interactions and transition-state geometries.
Q. What strategies address stereochemical challenges during enantioselective synthesis of this compound?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can control stereochemistry at the azetidine ring’s 3-position. X-ray crystallography, as applied to benzotriazole derivatives, is critical for verifying enantiopurity . Racemization risks during deprotection steps (e.g., Boc removal) require low-temperature protocols and inert atmospheres.
Q. How does the compound interact with biological targets, and what assays validate its pharmacological potential?
- Methodological Answer : Structural analogs like eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) exhibit psychoactivity via monoamine transporter inhibition, suggesting similar assays (e.g., radioligand binding or electrophysiology) for the target compound . Computational docking studies using serotonin or dopamine receptor models can prioritize in vitro testing.
Data Contradictions and Resolution
Q. Discrepancies in reported yields for azetidine-containing ketones: How can reproducibility be improved?
- Analysis : Variations in yields (e.g., 88% for 1-(3-methoxyazetidin-1-yl)butan-1-one vs. lower yields in other studies) may stem from differences in azetidine precursors’ purity or reaction scales . Standardizing anhydrous conditions, pre-activating carboxylic acids (e.g., as acyl chlorides), and optimizing catalyst loading (e.g., Pd or Cu) can enhance reproducibility.
Q. Conflicting stability data for aminoazetidine derivatives: What factors drive instability?
- Analysis : While 1-(3-aminoazetidin-1-yl)ethanone hydrochloride is reported as stable under refrigeration, unprotected amino groups in butanone derivatives may degrade via oxidation or hydrolysis . Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify degradation pathways and guide formulation (e.g., lyophilization or salt formation).
Methodological Recommendations
- Synthesis : Prioritize GP-1 with Boc-protected 3-aminoazetidine to minimize side reactions .
- Characterization : Combine HRMS, NMR, and X-ray crystallography for unambiguous confirmation .
- Biological Assays : Adapt protocols from cathinone derivatives (e.g., eutylone) to evaluate neurotransmitter interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
